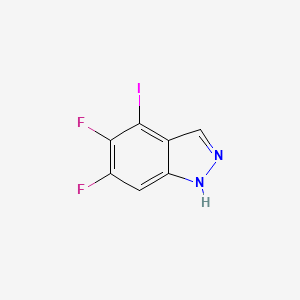
(1-Iodoethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Iodoethyl)cyclohexane: is an organoiodine compound with the chemical formula C8H15I It is a derivative of cyclohexane, where an ethyl group substituted with an iodine atom is attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions:
Addition of Hydrogen Iodide to Cyclohexene: One common method involves the addition of hydrogen iodide to cyclohexene.
Reaction of Cyclohexane with Iodoform: Another method involves the reaction of cyclohexane with iodoform in the presence of a base.
Industrial Production Methods: Industrial production of (1-Iodoethyl)cyclohexane may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: (1-Iodoethyl)cyclohexane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles.
Elimination: Strong bases such as sodium ethoxide and potassium tert-butoxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethylcyclohexane when using sodium hydroxide.
Elimination: Formation of alkenes like ethylcyclohexene.
科学的研究の応用
Biology and Medicine: The iodine atom can be used as a radiolabel for tracking the distribution of compounds in biological systems .
Industry: In the industrial sector, (1-Iodoethyl)cyclohexane can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules .
作用機序
The mechanism of action of (1-Iodoethyl)cyclohexane in chemical reactions involves the cleavage of the carbon-iodine bond, which can be facilitated by nucleophiles or bases. The iodine atom acts as a leaving group, allowing for the formation of new bonds and the generation of various products .
類似化合物との比較
Iodocyclohexane: Similar in structure but lacks the ethyl group.
Bromocyclohexane: Contains a bromine atom instead of iodine.
Uniqueness: (1-Iodoethyl)cyclohexane is unique due to the presence of both an ethyl group and an iodine atom, which provides distinct reactivity patterns compared to other halogenated cyclohexanes. The iodine atom’s larger size and weaker bond with carbon make it more reactive in substitution and elimination reactions.
特性
分子式 |
C8H15I |
|---|---|
分子量 |
238.11 g/mol |
IUPAC名 |
1-iodoethylcyclohexane |
InChI |
InChI=1S/C8H15I/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChIキー |
YFMOVRDGBGFHCP-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCC1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















